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Sphingomyelin, (chicken,egg) -

Sphingomyelin, (chicken,egg)

Catalog Number: EVT-1506910
CAS Number:
Molecular Formula: C39H79N2O6P
Molecular Weight: 703 (palmitoyl)
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Sphingomyelin derived from chicken eggs is primarily located in the egg yolk, where it serves various biological functions. Egg yolk is a rich source of phospholipids, including sphingomyelin, which are essential for cell membrane integrity and signaling pathways in developing embryos.

Classification

Sphingomyelin is classified as a phospholipid due to its phosphate group linked to a sphingosine backbone and a fatty acid. It can be categorized further based on its fatty acid composition and the presence of specific head groups.

Synthesis Analysis

Methods

The biosynthesis of sphingomyelin involves several enzymatic steps, starting with the condensation of palmitoyl-CoA and serine to form 3-keto-dihydrosphingosine. This reaction is catalyzed by serine palmitoyltransferase, which is the rate-limiting step in sphingolipid biosynthesis. Subsequent steps include:

  1. Reduction: 3-keto-dihydrosphingosine is reduced to dihydrosphingosine.
  2. Acylation: Dihydrosphingosine is acylated to form dihydroceramide.
  3. Desaturation: Dihydroceramide is desaturated to produce ceramide.
  4. Phosphorylation: Finally, ceramide is phosphorylated to generate sphingomyelin.

Technical Details

The synthesis occurs predominantly in the endoplasmic reticulum and involves multiple enzymes that facilitate each step. The regulation of these enzymes ensures proper sphingomyelin levels within cells.

Molecular Structure Analysis

Structure

Sphingomyelin consists of a sphingosine backbone attached to a fatty acid and a phosphocholine head group. Its general structure can be represented as follows:

  • Backbone: Sphingosine (a long-chain amino alcohol)
  • Fatty Acid: Typically a saturated or unsaturated fatty acid (e.g., palmitic acid)
  • Head Group: Phosphocholine

Data

The molecular formula for sphingomyelin can be expressed as C18_{18}H37_{37}N1_{1}O8_{8}P, with a molecular weight of approximately 500 Da.

Chemical Reactions Analysis

Reactions

Sphingomyelin undergoes various chemical reactions, including hydrolysis by sphingomyelinase, which cleaves it into ceramide and phosphocholine. This reaction plays a crucial role in cell signaling pathways and apoptosis.

Technical Details

The hydrolysis process can be monitored using analytical techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry, allowing for detailed study of sphingomyelin metabolism.

Mechanism of Action

Process

Sphingomyelin acts as a structural component of cell membranes, influencing membrane fluidity and permeability. Additionally, it participates in signaling pathways that regulate cell growth, differentiation, and apoptosis.

Data

Research has shown that changes in sphingomyelin levels can affect signaling cascades involving protein kinases and phosphatases, thereby impacting cellular responses to external stimuli.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sphingomyelin is typically found as a white to off-white powder.
  • Solubility: It is soluble in organic solvents such as chloroform and methanol but insoluble in water.

Chemical Properties

  • Melting Point: Sphingomyelin has a melting point range that varies based on its fatty acid composition.
  • Stability: It is relatively stable under physiological conditions but can be hydrolyzed by specific enzymes.

Relevant Data or Analyses

Quantitative analyses have demonstrated that the concentration of sphingomyelin varies significantly across different tissues and species, highlighting its biological significance.

Applications

Scientific Uses

Sphingomyelin has several applications in scientific research:

  • Biomarker Studies: Its levels are often measured as biomarkers for various diseases, including cardiovascular diseases and cancers.
  • Drug Development: Understanding its role in cell signaling has implications for developing therapeutic agents targeting sphingolipid metabolism.
  • Nutrition Research: In studies related to dietary fats, sphingomyelin's presence in egg yolk makes it relevant for understanding lipid nutrition.
Structural Characterization of Chicken Egg Sphingomyelin

Molecular Architecture: Sphingoid Base and Acyl Chain Composition

Chicken egg sphingomyelin (SM) is a complex sphingophospholipid characterized by a ceramide core linked to a phosphocholine head group. The ceramide moiety consists of a sphingoid base (typically sphingosine, designated d18:1 – 18 carbons with a trans-double bond at C4) amide-linked to a fatty acyl chain. High-resolution mass spectrometric analyses of egg yolk lipids confirm that SM(d18:1/16:0) – featuring palmitic acid (16:0) – dominates, constituting >60% of total egg SM molecular species [1] [4] [7]. Minor species include SM(d18:1/18:0) (stearic acid, ~10%) and trace amounts of very-long-chain SM (e.g., SM(d18:1/24:0)) [7]. This structural homogeneity contrasts with mammalian SM sources like brain or milk, which exhibit greater acyl chain diversity.

The molecular architecture confers unique biophysical properties. The saturated nature of the predominant palmitoyl chain (lacking cis-double bonds), combined with the trans-double bond in the sphingosine backbone, promotes extended, rigid hydrocarbon chains. This facilitates tight packing with cholesterol and other saturated lipids within membranes [3] [9]. Electron Impact Excitation of Ions from Organics (EIEIO) mass spectrometry enables precise structural elucidation, confirming the sphingosine backbone (d18:1) and identifying the specific acyl chain attachments via characteristic fragmentation patterns [6].

Alkali-Stability and Hydrolysis Products

A defining chemical property of sphingomyelin is its resistance to mild alkaline hydrolysis, a trait distinguishing it from glycerophospholipids like phosphatidylcholine or phosphatidylethanolamine. Treatment with mild base (e.g., 0.1-0.5 N methanolic KOH) readily hydrolyzes the ester bonds of glycerophospholipids, releasing water-soluble products (e.g., glycerophosphocholine) and fatty acid soaps. In contrast, SM's amide bond remains intact under these conditions [3].

This alkali stability arises from the higher energy barrier required for nucleophilic attack at the amide carbonyl carbon compared to an ester carbonyl. Consequently, SM survives mild alkaline treatment largely unaltered, allowing its isolation and purification from complex lipid extracts like egg yolk. Complete hydrolysis of SM requires strong acid or base, cleaving the phosphodiester bond and/or the amide bond, yielding sphingoid base (sphingosine), free fatty acid, phosphocholine, and potentially ceramide intermediates [3] [6]. This stability is exploited analytically to confirm SM identity and purity (e.g., TLC assays ≥98% purity often report post-alkali treatment stability) [4].

Comparative Analysis of Fatty Acid Profiles

Lipidomic analyses reveal a characteristic fatty acid profile for chicken egg SM, dominated by saturated chains with limited heterogeneity compared to other sources. This profile is consistent across studies employing techniques like GC-MS, HILIC-LC-MS/MS, and high-resolution mass spectrometry.

Table 1: Fatty Acid Composition of Sphingomyelin from Chicken Egg Yolk [1] [6] [7]

Fatty AcidChain LengthAbundance (%)Notes
Palmitic acid16:066.0Dominant species; crucial for membrane domain formation
Stearic acid18:010.0Major saturated long-chain component
Other SFAVarious (e.g., 22:0, 24:0)15.0Includes behenic (22:0) and lignoceric (24:0) acids
Monounsaturated FAVarious (e.g., 24:1)9.0Trace nervonic acid (24:1) detected

The overwhelming predominance of palmitic acid (16:0, 66%) is a hallmark of chicken egg SM [7]. Stearic acid (18:0) is the second most significant saturated fatty acid (~10%). Very-long-chain saturated fatty acids (VLCSFA; e.g., 22:0, 24:0) and monounsaturated fatty acids (MUFA; e.g., 24:1 nervonic acid) collectively account for the remaining ~24%, but individually are minor components. This contrasts sharply with brain SM, enriched in nervonic acid (24:1), and milk SM, containing significant amounts of C22:0 and C23:0. The consistent and simplified acyl chain profile of egg SM, particularly the high 16:0 content, makes it a preferred model system for studying SM-cholesterol interactions and lipid raft properties [3] [6] [9].

Quantitative lipidomics further demonstrates that SM is enriched within the yolk granule (EYG) fraction compared to yolk plasma (EYP). While total lipids are lower in EYG than EYP, phospholipids (including SM) constitute a higher proportion of EYG lipids [8].

Table 2: Relative Distribution of Key Lipids in Egg Yolk Components [8]

Lipid ClassEgg Yolk (EY)Yolk Granule (EYG)Yolk Plasma (EYP)
Total Triglycerides (TG)HighLowerHighest
Total Phospholipids (PL)SignificantHigher ProportionLower Proportion
Sphingomyelin (SM)PresentEnrichedLess Abundant

Hydrogen-Bonding Capacity and Membrane Asymmetry

The molecular structure of chicken egg SM confers significant hydrogen (H)-bonding potential, critically influencing its membrane behavior and contribution to lateral membrane organization. Key H-bond donors include:

  • The amide group (-CO-NH-) linking the sphingosine base to the acyl chain.
  • The free hydroxyl group (-OH) on carbon 3 of the sphingoid base.
  • The hydroxyl group of water molecules tightly associated with the SM headgroup interface.

These groups act as H-bond donors to suitable acceptors, such as the ester carbonyls of adjacent glycerophospholipids, the phosphate oxygen of neighboring phospholipids, cholesterol's 3β-hydroxyl group, or water. The amide group is particularly potent, capable of acting as both an H-bond donor (via N-H) and acceptor (via C=O). This extensive H-bonding network significantly enhances the thermal stability and reduces the compressibility of SM-enriched membrane domains compared to glycerophospholipid-rich regions [5] [9]. Studies using Langmuir monolayers show SM films are less compressible than phosphatidylcholine (PC) films with similar acyl chains at equivalent surface pressures, directly attributable to this intermolecular H-bonding [9].

Furthermore, SM's H-bonding capacity contributes to membrane asymmetry. In biological membranes, SM is predominantly localized in the outer leaflet of the plasma membrane. In human erythrocytes, virtually all SM resides in the outer leaflet, while in nucleated cells, approximately 90% is found outwardly. This asymmetric distribution is functionally critical:

  • Protection & Stability: The outer leaflet faces the external environment; SM's rigidity and H-bonding provide mechanical resilience.
  • Signaling Platform: The outer leaflet localization positions SM as a substrate for sphingomyelinases, generating ceramide signaling molecules during stress responses.
  • Lipid Raft Formation: SM's affinity for cholesterol, driven partly by H-bonding involving the sphingosine OH and cholesterol OH, promotes the formation of liquid-ordered (Lo) domains (lipid rafts) in the outer leaflet. These domains serve as platforms for protein sorting and signaling [4] [5] [7].

Research demonstrates that SM species with 16:0 acyl chains (like the dominant egg SM) exhibit the strongest propensity to form cholesterol-stabilized, H-bonded Lo domains with minimal miscibility with unsaturated glycerophospholipids like DOPC (dioleoylphosphatidylcholine). The saturated nature of the palmitoyl chain allows optimal van der Waals packing with cholesterol's rigid ring system, while the sphingoid base H-bonding further stabilizes the complex. SM species with longer or unsaturated chains form less stable or smaller domains [3] [5] [9].

Table 3: Hydrogen-Bonding Groups in Chicken Egg Sphingomyelin and Their Functional Impact

H-Bonding GroupLocationRole in Membrane Structure/Function
Amide N-HBetween sphingosine base & acyl chainStrong donor; stabilizes inter-lipid interactions & SM-Chol complexes; key for raft stability
Amide C=OBetween sphingosine base & acyl chainAcceptor; participates in inter-lipid H-bonding network
Sphingosine 3-OHSphingoid backboneDonor; critical for H-bonding to cholesterol OH & phospholipid headgroups/esters
PhosphocholineHeadgroupWeak acceptor/donor; primarily hydrates & interacts with water/bulk phase

Properties

Product Name

Sphingomyelin, (chicken,egg)

Molecular Formula

C39H79N2O6P

Molecular Weight

703 (palmitoyl)

Synonyms

SPM; Ceramide-1-phosphorylcholine

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